molecular formula C14H18O4 B12552918 Ethyl 4-(3,5-dimethoxyphenyl)but-3-enoate CAS No. 193804-85-2

Ethyl 4-(3,5-dimethoxyphenyl)but-3-enoate

Cat. No.: B12552918
CAS No.: 193804-85-2
M. Wt: 250.29 g/mol
InChI Key: LHXCPVOUUMTMRE-UHFFFAOYSA-N
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Description

Ethyl 4-(3,5-dimethoxyphenyl)but-3-enoate is an organic compound characterized by the presence of an ethyl ester group attached to a but-3-enoate chain, which is further substituted with a 3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3,5-dimethoxyphenyl)but-3-enoate typically involves the esterification of 4-(3,5-dimethoxyphenyl)but-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3,5-dimethoxyphenyl)but-3-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of 4-(3,5-dimethoxyphenyl)but-3-enoic acid.

    Reduction: Formation of 4-(3,5-dimethoxyphenyl)but-3-enol.

    Substitution: Formation of derivatives with various substituents on the phenyl ring.

Scientific Research Applications

Ethyl 4-(3,5-dimethoxyphenyl)but-3-enoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,5-dimethoxyphenyl)but-3-enoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    Entacapone: A catechol-O-methyltransferase (COMT) inhibitor with a similar methoxy-substituted phenyl structure.

Uniqueness: Ethyl 4-(3,5-dimethoxyphenyl)but-3-enoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

CAS No.

193804-85-2

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 4-(3,5-dimethoxyphenyl)but-3-enoate

InChI

InChI=1S/C14H18O4/c1-4-18-14(15)7-5-6-11-8-12(16-2)10-13(9-11)17-3/h5-6,8-10H,4,7H2,1-3H3

InChI Key

LHXCPVOUUMTMRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC=CC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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